molecular formula C13H14BrNO4 B6190363 tert-butyl 2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate CAS No. 2648938-83-2

tert-butyl 2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate

Cat. No.: B6190363
CAS No.: 2648938-83-2
M. Wt: 328.2
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Description

Tert-butyl 2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate is a synthetic organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a tert-butyl ester group and a bromine atom attached to the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic or basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the benzoxazole ring can be reduced to form alcohol derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives, such as carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Formation of substituted benzoxazole derivatives.

    Reduction: Formation of benzoxazole alcohols.

    Oxidation: Formation of benzoxazole carboxylic acids.

Scientific Research Applications

Tert-butyl 2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the benzoxazole ring can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • **Tert-butyl 2-(6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl

Properties

CAS No.

2648938-83-2

Molecular Formula

C13H14BrNO4

Molecular Weight

328.2

Purity

95

Origin of Product

United States

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